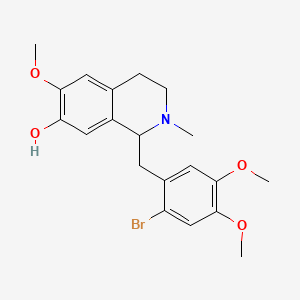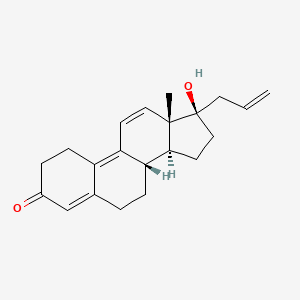
Altrenogest
Übersicht
Beschreibung
It is widely used in veterinary medicine to suppress or synchronize estrus in animals, particularly horses and pigs . Altrenogest is known for its potent progestogenic activity, making it a valuable tool in managing reproductive cycles in livestock.
Wissenschaftliche Forschungsanwendungen
Altrenogest hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Veterinärmedizin: Wird verwendet, um Fortpflanzungszyklen bei Pferden und Schweinen zu steuern und so die Reproduktionsergebnisse zu verbessern und den Östrus zu synchronisieren
Umweltstudien: Forschung über das Umweltverhalten von this compound, einschließlich seiner Photolyse und der Persistenz seiner Photoprodukte.
Pharmakologische Studien: Untersuchungen seiner potenten progestogenen und androgenen Aktivitäten sowie seiner Interaktionen mit verschiedenen Rezeptoren.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Sekretion des Gonadotropin-Releasing-Hormons aus dem Hypothalamus hemmt. Diese Unterdrückung verhindert die Freisetzung des luteinisierenden Hormons aus der Hypophyse, wodurch die Ovulation gehemmt wird . This compound bindet an Progesteron-Rezeptoren und Androgen-Rezeptoren und zeigt in beiden Aktivitäten eine hohe Potenz .
Ähnliche Verbindungen:
- Norethisteron
- Noretynodrel
- Norgestrel
- Allylestrenol
Vergleich: this compound ist einzigartig aufgrund seiner hohen Potenz sowohl als Progestogen als auch als Androgenrezeptoragonist. Seine relative Aktivierungspotenz für Progesteron- und Androgenrezeptoren ist im Vergleich zu anderen 19-Nortestosteron-Progestinen deutlich höher . Darüber hinaus hat sich gezeigt, dass this compound eine schwache anabole und androgene Aktivität besitzt, was es für den Einsatz zur Aufrechterhaltung der Schwangerschaft bei Stuten geeignet macht, ohne eine Virilisierung zu verursachen .
Wirkmechanismus
Altrenogest, also known as allyltrenbolone, is a synthetic progestin widely used in veterinary medicine to suppress or synchronize estrus in animals .
Target of Action
This compound primarily targets the progesterone receptor (PR) and the androgen receptor (AR). It acts as a potent agonist of both these receptors . The PR and AR play crucial roles in regulating reproductive functions and sexual characteristics.
Mode of Action
This compound exerts its effects by binding to progesterone receptors, leading to the suppression of the estrus cycle or synchronization of estrus in female animals . The primary mechanism of action of this compound lies in its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus. By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, which in turn prevents ovulation .
Biochemical Pathways
This compound affects several biochemical pathways related to reproductive function. It inhibits the secretion of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), leading to the suppression of the estrus cycle and synchronization of estrus . It also stabilizes the uterine lining, preventing its premature shedding and thus improving the chances of successful implantation of a fertilized egg .
Pharmacokinetics
This compound exhibits different pharmacokinetic parameters in different animals. In a study on gilts, 18 oral doses of 20 mg this compound/gilt/day were administered at 24-hour intervals. The pharmacokinetic parameters were determined using plasma samples. It was observed that after the first administration, the pharmacokinetics parameters, including Tmax, Cmax, and T1/2λz, were similar to those after the final administration .
Result of Action
The administration of this compound leads to several molecular and cellular effects. It suppresses ovarian follicular development, leading to precise synchronization of estrus . Studies show this compound can achieve high synchronization rates within 4 to 7 days . It also stabilizes the uterine lining, improving breeding success in animals .
Action Environment
Environmental factors can influence the action of this compound. For instance, direct photolysis of this compound under environmentally relevant conditions was found to be extremely efficient and rapid . This process was unaffected by changes in pH or temperature but was sensitive to oxygen concentrations . Certain photoproducts retain significant androgenic activity, which has implications for exposure risks associated with the presence and cycling of this compound and its photoproducts in the environment .
Safety and Hazards
Altrenogest may cause reproductive system disorders and other adverse effects in people who become exposed to the drug . It is contraindicated for use in mares having a previous or current history of uterine inflammation . Protective measures, including the use of appropriate protective gloves, are recommended to minimize human exposure to the drug .
Zukünftige Richtungen
Altrenogest has been administered to multiple species of mammals both for management of estrus and maintenance of pregnancy . It has been used to maintain pregnancies in Asian elephants after endogenous progesterone levels decreased below the point needed to maintain pregnancy . This suggests potential future directions for the use of this compound in other species and contexts.
Biochemische Analyse
Biochemical Properties
Altrenogest plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to progesterone receptors and androgen receptors with high affinity, influencing the activity of these receptors . The interaction with progesterone receptors leads to the suppression of estrus by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus . Additionally, this compound interacts with androgen receptors, albeit with weaker androgenic activity compared to testosterone .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In reproductive cells, this compound suppresses the estrus cycle by inhibiting the release of luteinizing hormone from the pituitary gland . This suppression prevents ovulation and maintains pregnancy in mares . This compound also affects the development and endocrine milieu of ovarian follicles .
Molecular Mechanism
The primary mechanism of action of this compound involves its ability to inhibit the secretion of gonadotropin-releasing hormone from the hypothalamus . By doing so, it suppresses the release of luteinizing hormone from the pituitary gland, preventing ovulation . This compound binds to progesterone receptors, resulting in the suppression of estrus cycle or synchronization of estrus in female animals . It also binds to androgen receptors, although with weaker activity compared to its progestogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is rapidly absorbed following oral administration and can be detected in blood as soon as 10 minutes after dosing . Maximum serum concentrations are observed 2.5 hours following administration . The stability and degradation of this compound have been studied, with findings indicating that it is extensively metabolized in the liver . Long-term effects on cellular function have been observed, particularly in hormone-dependent organs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In gilts, the recommended dose is 20 mg/animal/day given orally for 18 consecutive days, while in mares, it is 0.044 mg/kg body weight/day given orally for 10 to 15 days . Higher doses of this compound have been associated with decreased weights and histopathological changes in hormone-dependent organs . Toxic or adverse effects at high doses include decreased libido in men and reproductive disorders in women .
Metabolic Pathways
This compound undergoes metabolic pathways involving oxidation and conjugation . After oral administration, it is primarily excreted via bile and feces, with a smaller fraction excreted in urine . The major metabolic pathway for this compound involves conjugation, similar to other steroids .
Transport and Distribution
This compound is rapidly absorbed following oral administration and can be detected in blood within minutes . It is extensively metabolized in the liver and distributed throughout the body. The transport and distribution of this compound within cells and tissues involve its binding to specific receptors and transporters .
Subcellular Localization
The subcellular localization of this compound involves its binding to progesterone and androgen receptors within target cells . This binding influences the activity and function of these receptors, leading to the suppression of estrus and synchronization of estrus in female animals . The localization of this compound within specific cellular compartments is crucial for its activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of altrenogest involves several key steps:
Reaction of Methyldienedione with Ethanediol or Methanol: Under the action of an acidic catalyst, methyldienedione reacts with ethanediol or methanol to form an intermediate compound.
Reaction with Allylmagnesium Bromide: The intermediate compound is then reacted with allylmagnesium bromide to produce another intermediate.
Oxidation with Dichlorodicyanobenzoquinone (DDQ): The final step involves the oxidation of the intermediate with dichlorodicyanobenzoquinone to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Altrenogest durchläuft verschiedene chemische Reaktionen, darunter:
Photohydratisierung und Dehydratisierung: Die primären Photoprodukte können sich weiter einer Photohydratisierung und thermischen Dehydratisierung unterziehen und stabile sekundäre Photoprodukte bilden.
Häufige Reagenzien und Bedingungen:
Photolyse: Wird unter UV-Licht mit unterschiedlichen Sauerstoffkonzentrationen durchgeführt.
Oxidation: Dichlorodicyanobenzochinon wird häufig als Oxidationsmittel verwendet.
Hauptprodukte:
Cycloadditions-Photoprodukte: Entstehen durch intramolekulare Cycloadditionsreaktionen.
Photohydratisierungsprodukte: Entstehen durch die Addition von Wasser an die Photoprodukte.
Vergleich Mit ähnlichen Verbindungen
- Norethisterone
- Noretynodrel
- Norgestrel
- Allylestrenol
Comparison: Altrenogest is unique due to its high potency as both a progestogen and an androgen receptor agonist. Its relative activational potency for progesterone and androgen receptors is significantly higher compared to other 19-nortestosterone progestins . Additionally, this compound has been shown to have weak anabolic and androgenic activity, making it suitable for use in maintaining pregnancy in mares without causing virilization .
Eigenschaften
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAUPFMBXBWEQY-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048863 | |
| Record name | Altrenogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850-52-2 | |
| Record name | Altrenogest | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altrenogest [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000850522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altrenogest | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11372 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Altrenogest | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Altrenogest | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTRENOGEST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0X0JA2NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


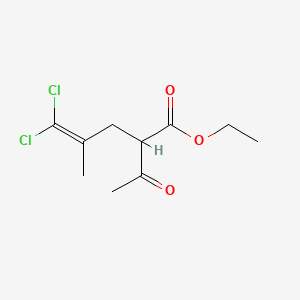
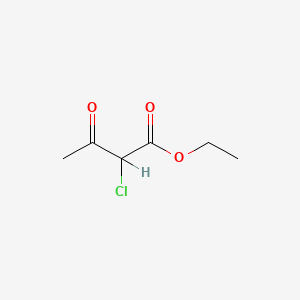
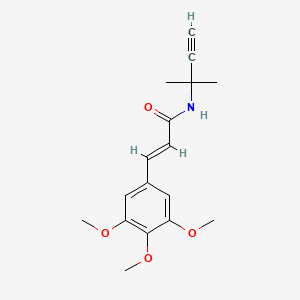
![4-[[(3E,6S,16R)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B1664725.png)
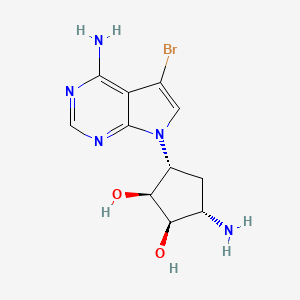
![(2R)-2-[(3S,4S,5S,6S)-6-[[(2R,3R,4R,7R,9S)-2-[5-[(2S,5R)-5-[(3S,4R,5R,6S)-4,6-dihydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propaneperoxoic acid](/img/structure/B1664728.png)
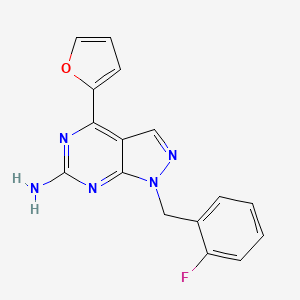

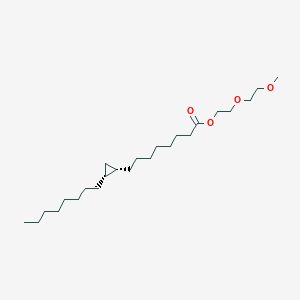
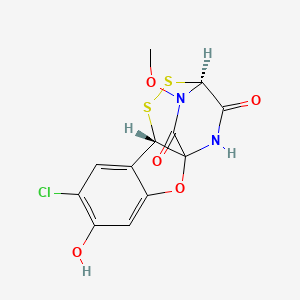
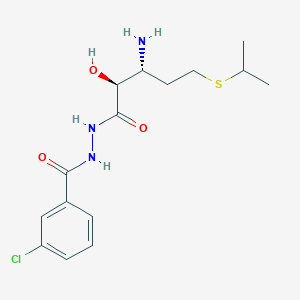
![N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide](/img/structure/B1664740.png)

